(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene
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Overview
Description
(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene is an organic compound belonging to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, including dyes, pigments, and pharmaceuticals. This particular compound features a unique structure with two aromatic rings substituted with alkyl and alkoxy groups, making it an interesting subject for chemical research and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene typically involves the azo coupling reaction. This reaction is a type of electrophilic aromatic substitution where a diazonium salt reacts with an aromatic compound. The general procedure includes the following steps:
Formation of Diazonium Salt: Aniline derivatives are treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with an aromatic compound, such as 4-(pentyloxy)phenol, under basic conditions to form the azo compound.
Industrial Production Methods
In industrial settings, the production of azo compounds like this compound is carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene undergoes various chemical reactions, including:
Oxidation: The azo group can be oxidized to form nitro compounds.
Reduction: The azo group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents under appropriate conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic agent.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The exact pathways and molecular targets depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP: Used as an intermediate in the manufacture of fentanyl and related derivatives.
3-Fluoro-7-hydroxy-chroman-2,4-dione:
Uniqueness
(E)-1-[4-(2-Methylbutyl)phenyl]-2-[4-(pentyloxy)phenyl]diazene is unique due to its specific substitution pattern on the aromatic rings, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
60692-66-2 |
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Molecular Formula |
C22H30N2O |
Molecular Weight |
338.5 g/mol |
IUPAC Name |
[4-(2-methylbutyl)phenyl]-(4-pentoxyphenyl)diazene |
InChI |
InChI=1S/C22H30N2O/c1-4-6-7-16-25-22-14-12-21(13-15-22)24-23-20-10-8-19(9-11-20)17-18(3)5-2/h8-15,18H,4-7,16-17H2,1-3H3 |
InChI Key |
WKNIMKMDBPGRQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)CC(C)CC |
Origin of Product |
United States |
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